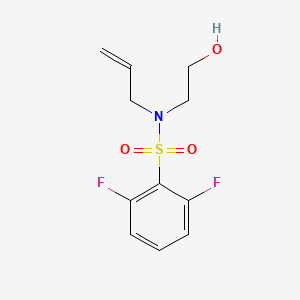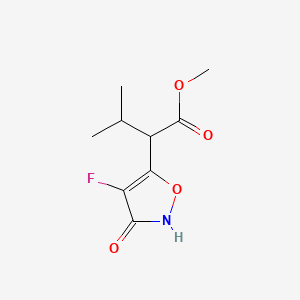
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H13F2NO3S and a molecular weight of 277.29 g/mol . This compound is characterized by the presence of an allyl group, two fluorine atoms, a hydroxyethyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with n-allyl-2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as dimethyl sulfoxide (DMSO) or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.
n-Allyl-2,6-difluoro-n-(2-hydroxyethyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or modifications to the allyl or hydroxyethyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and binding properties, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C11H13F2NO3S |
|---|---|
Molekulargewicht |
277.29 g/mol |
IUPAC-Name |
2,6-difluoro-N-(2-hydroxyethyl)-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C11H13F2NO3S/c1-2-6-14(7-8-15)18(16,17)11-9(12)4-3-5-10(11)13/h2-5,15H,1,6-8H2 |
InChI-Schlüssel |
FMNSMHAUFRSDLV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CCO)S(=O)(=O)C1=C(C=CC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14906577.png)




![8-Bromo-6-chloro-3-isopropylimidazo[1,2-b]pyridazine](/img/structure/B14906596.png)


![N~2~-acetyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]glycinamide](/img/structure/B14906614.png)




